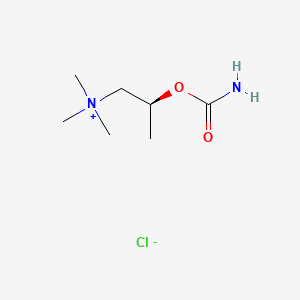

(S)-Bethanechol

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2S)-2-carbamoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRMYXBSBOVVBH-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[N+](C)(C)C)OC(=O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[N+](C)(C)C)OC(=O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669846 | |

| Record name | (2S)-2-(Carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944538-50-5 | |

| Record name | (2S)-2-(Carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-Bethanechol chiral synthesis and purification

An In-depth Technical Guide to the Chiral Synthesis and Purification of (S)-Bethanechol

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Bethanechol, a carbamic acid ester of 2-methylcholine, is a parasympathomimetic agent that selectively stimulates muscarinic receptors.[1][2] Its pharmacological activity resides almost exclusively in the (S)-enantiomer, with the (R)-isomer being significantly less potent.[3] Consequently, the production of enantiomerically pure (S)-Bethanechol is of paramount importance for therapeutic efficacy and safety. This guide provides a comprehensive technical overview of modern strategies for the chiral synthesis and purification of (S)-Bethanechol, focusing on methods that offer high stereochemical control and scalability. We will explore key asymmetric synthesis routes, including biocatalytic reductions and enzymatic resolutions, alongside advanced purification technologies such as preparative chiral HPLC and Simulated Moving Bed (SMB) chromatography. The causality behind experimental choices, detailed protocols, and comparative data are presented to equip researchers with the knowledge to navigate the complexities of stereoselective synthesis.

The Stereochemical Imperative in Bethanechol Synthesis

Bethanechol possesses a single stereocenter at the C2 position of the propanaminium backbone. This chirality dictates its interaction with biological targets. The significant difference in potency between the (S) and (R) enantiomers necessitates a synthetic approach that can deliver the desired (S)-isomer with an enantiomeric excess (ee) of >99%.[3] Achieving this level of purity requires either a highly stereoselective synthesis or an exceptionally efficient purification method, or a combination of both. This guide will focus on two primary strategic pillars:

-

Asymmetric Synthesis: Creating the chiral center with the desired (S)-configuration from a prochiral precursor.

-

Resolution & Purification: Separating the (S)-enantiomer from a racemic mixture.

Asymmetric Synthesis Strategies for the Chiral Precursor

The most common and efficient pathway to (S)-Bethanechol involves the synthesis of a chiral precursor, typically (S)-1-(trimethylammonio)propan-2-ol, which is then converted to the final product. The core challenge lies in the stereocontrolled synthesis of this chiral amino alcohol.

Strategy 1: Biocatalytic Asymmetric Reduction of a Prochiral Ketone

This approach represents a modern, green, and highly selective method for establishing the chiral center. The process involves the enzymatic reduction of a prochiral α-amino ketone precursor using a ketoreductase (KRED) enzyme.

Causality and Expertise: Ketoreductases are highly evolved enzymes that catalyze the transfer of a hydride from a cofactor (typically NADH or NADPH) to a carbonyl group with exceptional stereo- and regioselectivity.[4] The choice of KRED is critical, as different enzymes exhibit different substrate specificities and stereopreferences (either for the (R) or (S) alcohol).[5] By selecting a KRED that follows Prelog's rule for the given substrate, the (S)-alcohol can be synthesized with very high enantiomeric excess. The process often operates as a dynamic reductive kinetic resolution (DYRKR), where the enzyme's high selectivity and reaction conditions drive the equilibrium towards a single stereoisomer.[5]

Experimental Workflow: KRED-Mediated Asymmetric Reduction

Caption: Workflow for KRED-mediated asymmetric reduction.

Protocol 1: Stereoselective Reduction using a Ketoreductase

-

Bioreactor Setup: To a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0), add the prochiral ketone precursor (1-(trimethylammonio)propan-2-one chloride) to a final concentration of 20 g/L.

-

Cofactor Regeneration: Add isopropanol (5-10% v/v) as the cosubstrate for cofactor recycling. Add NADP+ (0.1 mM) and a suitable glucose dehydrogenase (GDH) if using a glucose-based system, or rely on the KRED's inherent activity on isopropanol.

-

Enzyme Addition: Add the selected (S)-selective ketoreductase (commercially available KREDs can be screened) as a lyophilized powder or whole-cell catalyst.

-

Reaction: Maintain the temperature at 30°C with gentle agitation. Monitor the reaction progress by chiral HPLC or GC by taking aliquots.

-

Work-up: Once the conversion is complete (>99%), quench the reaction. Remove the biomass by centrifugation. The aqueous supernatant containing the chiral amino alcohol can be carried forward or purified further.

-

Analysis: Determine the enantiomeric excess of the product using chiral HPLC. An ee of >99% is commonly achievable with this method.[4]

Strategy 2: Enzymatic Kinetic Resolution (EKR) of a Racemic Precursor

Kinetic resolution is a robust and widely used industrial method for separating enantiomers. It relies on an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other unreacted.[6]

Causality and Expertise: Lipases are hydrolases that can function in non-aqueous media to catalyze transesterification reactions.[7] In the context of a racemic alcohol, a lipase like Candida antarctica Lipase B (CAL-B, often immobilized as Novozym 435) will selectively acylate one enantiomer at a much higher rate than the other.[7] By stopping the reaction at ~50% conversion, one can isolate the unreacted alcohol and the newly formed ester, both in high enantiomeric purity. The choice of acyl donor (e.g., vinyl acetate, ethyl acetate) can influence reaction rates and efficiency.

Experimental Workflow: Lipase-Catalyzed Kinetic Resolution

Caption: Workflow for Enzymatic Kinetic Resolution (EKR).

Protocol 2: Kinetic Resolution with Immobilized Lipase

-

Reaction Setup: In a suitable reactor, dissolve the racemic alcohol precursor (10 g) and vinyl acetate (1.2 equivalents) in an organic solvent like toluene or MTBE (100 mL).

-

Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym 435) (1 g, 10% w/w).

-

Reaction: Stir the mixture at room temperature (25-30°C). Monitor the conversion by taking samples and analyzing them by HPLC.

-

Quench: When the reaction reaches approximately 50% conversion (typically 4-8 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

-

Separation: Remove the solvent under reduced pressure. The resulting mixture of the (S)-alcohol and (R)-ester can be separated by silica gel column chromatography or distillation.

-

Analysis: Confirm the enantiomeric excess of both the recovered (S)-alcohol and the (R)-ester by chiral HPLC.

Table 1: Comparative Performance of Lipases in Kinetic Resolution

| Enzyme | Acyl Donor | Solvent | Conversion (%) | ee (Alcohol) | ee (Ester) | Reference |

|---|---|---|---|---|---|---|

| Novozym 435 (CAL-B) | Vinyl Acetate | Toluene | 50.1 | >99% (S) | 98.5% (R) | [7] |

| P. fluorescens Lipase | Vinyl Acetate | Hexane | 48.9 | 92% (S) | 94.2% (R) | [7] |

| P. cepacia Lipase (PCL) | Ethyl Acetate | MTBE | 51.2 | 95% (S) | 93.8% (R) |[7] |

Chiral Purification Technologies

When a synthesis results in a racemic or enantiomerically-enriched mixture, a robust purification step is required. For Bethanechol and its precursors, chromatographic methods are the most powerful and scalable.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Causality and Expertise: Chiral HPLC operates by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte.[8] This differential interaction causes one enantiomer to be retained longer on the column, enabling their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are extremely versatile and widely used for this purpose due to their broad applicability and high loading capacity in preparative applications.[9] Method development is an empirical process involving the screening of different CSPs and mobile phases to find optimal selectivity and resolution.[10]

Protocol 3: Chiral HPLC Method Development and Purification

-

Column Screening (Analytical Scale):

-

Dissolve the racemic Bethanechol chloride or its precursor in the mobile phase.

-

Screen several polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC) with common mobile phases (e.g., Hexane/Ethanol, or Methanol/Acetonitrile for polar compounds) containing a suitable additive (e.g., diethylamine for basic analytes).

-

Identify the column/mobile phase combination that provides the best separation (resolution > 1.5).

-

-

Method Optimization:

-

Adjust the mobile phase composition to optimize resolution and retention time.

-

Decreasing the flow rate can sometimes improve resolution.[10]

-

Evaluate the effect of temperature, as lower temperatures often enhance enantioselectivity.

-

-

Scale-Up to Preparative Scale:

-

Transfer the optimized method to a larger-diameter preparative column packed with the same CSP.

-

Perform loading studies to determine the maximum amount of racemate that can be injected per run without losing resolution.

-

Collect the separated enantiomer fractions, pool them, and remove the solvent to obtain the enantiopure product.

-

Simulated Moving Bed (SMB) Chromatography

Causality and Expertise: For large-scale industrial production, batch preparative HPLC can be inefficient and solvent-intensive. SMB chromatography is a continuous, multi-column chromatographic process that simulates a counter-current movement between the stationary and mobile phases.[11][12] This design significantly increases productivity and purity while reducing solvent consumption compared to batch chromatography.[11] The process is divided into four zones, allowing for continuous injection of the feed mixture and separate collection of the more-retained (extract) and less-retained (raffinate) components. The design of an effective SMB process is governed by the "triangle theory," which uses adsorption isotherm data to define the optimal flow rates for each zone to achieve complete separation.[12]

Operational Diagram: Four-Zone SMB System

Caption: Schematic of a four-zone Simulated Moving Bed (SMB) system for enantiomer separation.

Final Synthetic Step: Conversion to (S)-Bethanechol

Once the enantiomerically pure (S)-1-(trimethylammonio)propan-2-ol precursor is obtained, it is converted to (S)-Bethanechol chloride. This typically involves two steps:

-

Carbamoylation: The hydroxyl group is reacted with a carbamoylating agent, such as phosgene followed by ammonia, or directly with a reagent like trimethylsilyl isocyanate followed by hydrolysis.[3][13]

-

Salt Formation: The final product is isolated as the chloride salt.

Conclusion

The synthesis and purification of enantiomerically pure (S)-Bethanechol is a critical task that can be accomplished through several sophisticated strategies. For laboratory and pilot scales, biocatalytic methods such as asymmetric reduction with ketoreductases or enzymatic kinetic resolution with lipases offer elegant and highly selective routes to the necessary chiral precursors. These methods are often superior to traditional asymmetric synthesis due to their high efficiency and mild reaction conditions. For purification, particularly at the industrial scale, chiral HPLC provides a reliable method for achieving high purity, while Simulated Moving Bed (SMB) chromatography stands out as the most cost-effective and productive technology for large-volume manufacturing.[9][11] The selection of the optimal strategy depends on factors such as scale, cost, available equipment, and the specific chemical properties of the intermediates.

References

- Rajendran, A., Paredes, G., & Mazzotti, M. (2009). Simulated moving bed chromatography for the separation of enantiomers.

- Solano, L. M. R., & Lourenço, N. M. T. (2015).

- Pais, L. S., Loureiro, J. M., & Rodrigues, A. E. (1999). Enantiomers separation by simulated moving bed chromatography. Non-instantaneous equilibrium at the solid-fluid interface.

- Gresham, W. F. (1970). U.S. Patent No. 3,532,751. Washington, DC: U.S.

-

Strube, J., & Ditz, R. (2001). Separation of Enantiomers through Simulated Moving‐Bed Chromatography. Separation Science and Technology, 36(8-9), 1747-1777. [Link]

- Zhang, L., et al. (2017). Synthesis of 2-hydroxypropyl trimethylammonium chloride chitosan and its application in bamboo fiber paper. BioResources, 12(2), 2536-2547.

- Mazzotti, M. (2009). Simulated moving bed chromatography for the separation of enantiomers.

- Paizs, C., & Toşa, M. I. (2014). The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. Beilstein Journal of Organic Chemistry, 10, 2994-3032.

-

Francotte, E. R. (2001). Simulated Moving Bed Chromatography and Its Application to Chirotechnology. CHIMIA International Journal for Chemistry, 55(1), 51-56. [Link]

- Tsuru, N., et al. (2000). Enzymatic Resolution of (+/-)-epoxy-beta-cyclogeraniol, a Synthetic Precursor for Abscisic Acid Analogs. Bioscience, Biotechnology, and Biochemistry, 64(7), 1444-1447.

- de Souza, J. S., et al. (2017). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 2(25), 7586-7591.

- Gpatindia. (2020). BETHANECHOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.

- University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. University of Liverpool, Department of Chemistry.

-

Liu, Z., et al. (2012). Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride. Advanced Materials Research, 554-556, 1141-1144. [Link]

- PrepChem. (n.d.). Synthesis of 3-chloro-2-hydroxypropyltrimethylammonium chloride. PrepChem.com.

-

Lourenco, N. M. T., & Solano, L. M. R. (2015). Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. Quimica Nova, 38(2), 285-287. [Link]

- National Center for Biotechnology Information. (n.d.). Bethanechol.

- Wikipedia. (n.d.). Chiral resolution. Wikipedia.

- Vanagel, M. G. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks.

- Guidechem. (n.d.).

- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.

- Wikipedia. (n.d.). Bethanechol. Wikipedia.

- Höffken, H. W., et al. (2012). Asymmetric reduction of ketones and β-keto esters by (S)

- Phenomenex. (n.d.).

- YMC. (n.d.).

Sources

- 1. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bethanechol - Wikipedia [en.wikipedia.org]

- 3. BETHANECHOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

- 6. The role of biocatalysis in the asymmetric synthesis of alkaloids – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. ymcamerica.com [ymcamerica.com]

- 10. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]

- 11. Simulated moving bed chromatography for the separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ethz.ch [ethz.ch]

- 13. Page loading... [wap.guidechem.com]

Enantioselective synthesis of (S)-Bethanechol

An In-Depth Technical Guide to the Enantioselective Synthesis of (S)-Bethanechol

Prepared by: Gemini, Senior Application Scientist

Abstract

(S)-Bethanechol is a potent muscarinic receptor agonist, with its therapeutic efficacy residing exclusively in the (S)-enantiomer. The development of robust, scalable, and stereocontrolled synthetic routes to this active pharmaceutical ingredient (API) is of paramount importance for ensuring drug safety and efficacy. This guide provides an in-depth exploration of the primary strategies for the enantioselective synthesis of (S)-Bethanechol, focusing on the critical step: the generation of its chiral precursor, (S)-1-(dimethylamino)-2-propanol. We will dissect three field-proven approaches—Asymmetric Catalysis, Chiral Pool Synthesis, and Biocatalysis—offering detailed mechanistic insights, step-by-step protocols, and a comparative analysis to guide researchers and drug development professionals in selecting and implementing the optimal synthetic pathway.

Introduction: The Significance of Stereochemistry in Bethanechol's Pharmacology

Bethanechol is a parasympathomimetic choline carbamate that selectively stimulates muscarinic receptors, leading to increased smooth muscle contraction in the bladder and gastrointestinal tract. This action makes it a valuable therapeutic agent for treating urinary retention and gastrointestinal atony. Like many pharmaceuticals, Bethanechol possesses a chiral center, and its biological activity is stereospecific. The desired therapeutic effects are attributed solely to the (S)-enantiomer, which functions as a direct agonist of M3 muscarinic receptors. The (R)-enantiomer is significantly less active or inactive.

Therefore, producing Bethanechol as a single, enantiomerically pure compound is not merely an academic exercise but a regulatory and clinical necessity. Enantioselective synthesis ensures that the patient receives a precise, effective dose while avoiding the metabolic burden and potential off-target effects of an isomeric ballast.

Retrosynthetic Blueprint: Identifying the Core Chiral Synthon

A logical retrosynthetic analysis of (S)-Bethanechol chloride reveals that the final carbamoylation and quaternization steps do not affect the stereocenter. The entire synthetic challenge is therefore concentrated on the stereocontrolled synthesis of the key chiral precursor, (S)-1-(dimethylamino)-2-propanol. This amino alcohol serves as the foundational building block upon which the final API is constructed.

Caption: Retrosynthetic disconnection of (S)-Bethanechol.

Core Strategies for Enantioselective Synthesis

The synthesis of the key synthon, (S)-1-(dimethylamino)-2-propanol, can be achieved through several distinct and powerful strategies. The choice of strategy often depends on factors such as scale, cost, available equipment, and desired "green" credentials.

Strategy 1: Asymmetric Catalysis

Asymmetric catalysis is a premier, atom-economical approach for establishing stereocenters.[1] This strategy involves the reduction of the prochiral ketone, 1-(dimethylamino)-2-propanone, using a small amount of a chiral catalyst to generate large quantities of the desired enantiomerically enriched alcohol.[2][3]

Mechanism: Asymmetric Transfer Hydrogenation (ATH)

A highly effective and widely adopted method is the ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).[3] In this process, a chiral ruthenium complex, typically featuring a tosylated diamine ligand like (R,R)-TsDPEN, facilitates the transfer of hydrogen from a simple donor molecule (e.g., formic acid or isopropanol) to the ketone. The chiral environment created by the catalyst ensures that the hydrogen is delivered to one specific face of the carbonyl group, leading to the preferential formation of the (S)-alcohol.

Caption: Simplified catalytic cycle for Ru-catalyzed ATH.

The success of this method lies in the formation of a highly organized, six-membered pericyclic transition state where steric interactions are minimized, dictating the stereochemical outcome with high fidelity.[4]

Strategy 2: Chiral Pool Synthesis

Chiral pool synthesis leverages the abundance of enantiomerically pure starting materials from nature, such as amino acids, to serve as a scaffold for building more complex molecules.[5] (S)-Alanine is an ideal and cost-effective starting point for the synthesis of (S)-1-(dimethylamino)-2-propanol.[6][7][8]

The synthetic sequence typically involves:

-

Protection of the amine group of (S)-Alanine.

-

Reduction of the carboxylic acid to a primary alcohol. This can be achieved with strong reducing agents like LiAlH₄.

-

Deprotection of the amine.

-

Exhaustive N-methylation of the primary amine to the tertiary dimethylamine using an excess of a methylating agent like methyl iodide or formaldehyde/formic acid (Eschweiler-Clarke reaction).

This pathway reliably transfers the stereochemical integrity of the starting amino acid to the final product.

Strategy 3: Biocatalysis

Biocatalysis represents a powerful "green chemistry" approach, utilizing the exquisite stereoselectivity of enzymes to perform chemical transformations.[3] For the synthesis of (S)-1-(dimethylamino)-2-propanol, ketoreductase (KRED) enzymes or whole-cell systems containing them can reduce the prochiral ketone with near-perfect enantioselectivity (>99% e.e.).

Organisms such as Candida parapsilosis have been shown to produce the (S)-enantiomer of related chiral alcohols.[3] The reaction is typically performed in an aqueous medium under mild conditions (ambient temperature and neutral pH), minimizing waste and avoiding the use of heavy metals or harsh reagents.

Comparative Analysis of Synthetic Strategies

| Strategy | Key Reagents / Catalyst | Starting Material | Key Advantages | Key Considerations |

| Asymmetric Catalysis (ATH) | Ru-(R,R)-TsDPEN, Formic Acid | 1-(dimethylamino)-2-propanone | High efficiency, high e.e., low catalyst loading, scalable. | Requires specialized catalyst, potential for metal contamination. |

| Chiral Pool Synthesis | (S)-Alanine, LiAlH₄, MeI | (S)-Alanine | Inexpensive starting material, robust and well-established reactions. | Multi-step process, use of stoichiometric and hazardous reagents. |

| Biocatalysis | Ketoreductase (KRED) / Whole Cells | 1-(dimethylamino)-2-propanone | Extremely high e.e. (>99%), environmentally benign, mild conditions. | Requires fermentation/enzyme sourcing, potential for lower substrate loading. |

Detailed Experimental Protocols

The following protocols provide a validated, step-by-step methodology for a robust synthesis of (S)-Bethanechol, proceeding through an asymmetric transfer hydrogenation route.

Protocol 5.1: Synthesis of (S)-1-(dimethylamino)-2-propanol via ATH

Rationale: This protocol utilizes a well-established Ru-TsDPEN catalyst system for its high enantioselectivity and operational simplicity.

Materials:

-

1-(dimethylamino)-2-propanone hydrochloride

-

[RuCl₂(p-cymene)]₂

-

(R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

-

Formic acid / Triethylamine azeotrope (5:2 mixture)

-

Dichloromethane (DCM), anhydrous

-

Sodium hydroxide (NaOH), 2M solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Catalyst Preparation (In Situ): In an inert atmosphere glovebox or Schlenk line, add [RuCl₂(p-cymene)]₂ (0.005 mol eq.) and (R,R)-TsDPEN (0.011 mol eq.) to a flask containing anhydrous DCM. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

-

Reaction Setup: In a separate reaction vessel, dissolve 1-(dimethylamino)-2-propanone hydrochloride (1.0 mol eq.) in the formic acid/triethylamine azeotrope.

-

Hydrogenation: Add the pre-formed catalyst solution from step 1 to the reaction vessel. Stir the mixture vigorously at 28-30 °C. Monitor the reaction progress by TLC or GC until the starting ketone is fully consumed (typically 12-24 hours).

-

Workup: Upon completion, carefully quench the reaction by slowly adding 2M NaOH solution until the pH is >12. Extract the aqueous layer three times with DCM.

-

Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude (S)-1-(dimethylamino)-2-propanol can be purified by vacuum distillation to yield a colorless oil.

-

Chiral Analysis: Determine the enantiomeric excess (e.e.) of the product via chiral HPLC analysis.

Protocol 5.2: Synthesis of (S)-Bethanechol Chloride

Rationale: This two-step protocol first quaternizes the chiral amine and then performs a carbamoylation using a safe and effective reagent, 1,1'-Carbonyldiimidazole (CDI).

Materials:

-

(S)-1-(dimethylamino)-2-propanol (from Protocol 5.1)

-

Methyl iodide (MeI)

-

Acetonitrile (ACN), anhydrous

-

1,1'-Carbonyldiimidazole (CDI)

-

Ammonia gas (or concentrated ammonium hydroxide)

-

Ethyl acetate

Procedure:

-

Quaternization to (S)-β-Methylcholine Iodide: Dissolve (S)-1-(dimethylamino)-2-propanol (1.0 eq.) in anhydrous ACN. Cool the solution to 0-5 °C in an ice bath. Add methyl iodide (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. The product, (S)-2-hydroxypropyl-trimethylammonium iodide, will precipitate. Filter the solid, wash with cold ACN, and dry under vacuum.

-

Ion Exchange (Optional but Recommended): To obtain the chloride salt for better solubility in the next step, dissolve the iodide salt in water and pass it through an anion-exchange resin charged with chloride ions. Lyophilize the eluate to obtain (S)-β-Methylcholine Chloride.

-

Carbamoylation: Suspend (S)-β-Methylcholine Chloride (1.0 eq.) in anhydrous DCM and cool to 0-5 °C. Add CDI (1.2 eq.) portion-wise, maintaining the temperature. Stir the reaction at 0-5 °C for 4-5 hours.

-

Ammonolysis: Bubble ammonia gas through the reaction mixture for 30-60 minutes at 0-5 °C. Alternatively, add concentrated ammonium hydroxide and stir vigorously.

-

Isolation: Remove the solvent under reduced pressure. Add ethyl acetate to the residue and stir to precipitate the final product. Filter the solid, wash with ethyl acetate, and dry under vacuum to yield (S)-Bethanechol Chloride.

Overall Synthesis and Analysis Workflow

Caption: From prochiral starting material to final API analysis.

Conclusion and Future Outlook

The enantioselective synthesis of (S)-Bethanechol is a well-defined problem with several robust solutions. While chiral pool synthesis offers a classic and reliable route, modern methods centered on asymmetric catalysis and biocatalysis provide more elegant, efficient, and sustainable alternatives. Asymmetric transfer hydrogenation, in particular, stands out as a highly scalable and selective industrial method. Future developments will likely focus on further optimizing catalytic systems to reduce loadings, exploring continuous flow processes for improved safety and throughput, and discovering novel biocatalysts with even broader substrate scopes and operational stability. The principles and protocols outlined in this guide offer a solid foundation for any research or development program aimed at producing this critical pharmaceutical agent with the highest standards of quality and stereochemical purity.

References

-

University of Bath. (n.d.). Chapter 45 — Asymmetric synthesis. Retrieved from [Link]

-

Im, D. S., & Cheong, P. H. Y. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(6), 733. Available from: [Link]

- Dow Chemical Co. (1970). Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts. U.S. Patent No. 3,532,751.

-

Baudoin, O., et al. (2023). Asymmetric synthesis of a stereopentade fragment toward latrunculins. Beilstein Journal of Organic Chemistry, 19, 458–466. Available from: [Link]

-

Singh, S., & Singh, R. K. (2015). CHIRAL SYNTHESIS: AN OVERVIEW. International Journal of Pharmaceutical Research & Development, 7(10). Available from: [Link]

-

NOBLE CHEMISTRY. (2021, November 12). Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst. YouTube. Available from: [Link]

-

ResearchGate. (n.d.). 2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives. Retrieved from [Link]

-

Banaszek, A., & Grynkiewicz, G. (2021). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 26(11), 3297. Available from: [Link]

-

Macmillan Group. (n.d.). ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Retrieved from [Link]

-

Schepmann, D., et al. (2017). Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. Bioorganic & Medicinal Chemistry, 25(17), 4786-4801. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride. Retrieved from: [Link]

-

Li, H., et al. (2017). Synthesis of 2-hydroxypropyl trimethylammonium chloride chitosan and its application in bamboo fiber paper. BioResources, 12(2), 2534-2545. Available from: [Link]

-

Xiao, B., et al. (2012). Synthesis and characterization of N-(2-hydroxy)propyl-3-trimethyl ammonium chitosan chloride for potential application in gene delivery. Colloids and Surfaces B: Biointerfaces, 91, 168-174. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Asymmetric synthesis of vicinal amino alcohols: xestoaminol C, sphinganine and sphingosine. Retrieved from: [Link]

- Google Patents. (n.d.). Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.

-

PubChem. (n.d.). (S)-(+)-1-Dimethylamino-2-propanol. Retrieved from: [Link]

-

Itsuno, S., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. Retrieved from: [Link]

Sources

- 1. web.uvic.ca [web.uvic.ca]

- 2. (S)-(+)-1-Dimethylamino-2-propanol | 53636-17-2 | Benchchem [benchchem.com]

- 3. (2R)-1-(dimethylamino)propan-2-ol | 53636-15-0 | Benchchem [benchchem.com]

- 4. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of (S)-Bethanechol on M2 and M3 Muscarinic Receptors

Introduction

Bethanechol is a synthetic choline ester that functions as a direct-acting parasympathomimetic agent.[1] It exerts its effects by selectively stimulating muscarinic acetylcholine receptors (mAChRs), with minimal to no effect on nicotinic receptors.[1][2] As a quaternary ammonium compound, its ability to cross the blood-brain barrier is limited, thus minimizing central nervous system side effects.[2] The biological activity of bethanechol resides primarily in its (S)-enantiomer, which demonstrates stereoselective binding to muscarinic receptors.[3]

This guide provides a detailed examination of the molecular mechanisms underpinning the interaction of (S)-Bethanechol with two critical and functionally distinct muscarinic receptor subtypes: M2 and M3. These receptors, both members of the G protein-coupled receptor (GPCR) superfamily, mediate divergent signaling cascades that are fundamental to the regulation of numerous physiological processes, from cardiovascular function to smooth muscle contractility. Understanding these distinct pathways is paramount for researchers and drug development professionals aiming to modulate cholinergic signaling with precision.

Section 1: (S)-Bethanechol's Mechanism at the M2 Receptor

The M2 muscarinic receptor is predominantly expressed in the heart (sinoatrial and atrioventricular nodes), smooth muscle, and presynaptically on autonomic and central neurons.[4] Its activation is a key mechanism for mediating the inhibitory effects of the parasympathetic nervous system.

G-Protein Coupling and Canonical Signaling

Upon binding of (S)-Bethanechol to the orthosteric site of the M2 receptor, the receptor undergoes a conformational change that facilitates its coupling to heterotrimeric G-proteins of the Gi/o family.[4][5][6] This interaction catalyzes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi-GTP and Gβγ complexes. These dissociated units act as independent signal transducers for downstream effectors.

The primary and most well-characterized downstream pathway for M2 activation involves the Gαi subunit directly inhibiting the enzyme adenylyl cyclase.[4] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine 3',5'-monophosphate (cAMP).[4] A reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), leading to reduced phosphorylation of its target proteins, including L-type calcium channels and phospholamban in cardiomyocytes.

Simultaneously, the liberated Gβγ complex can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs or Kir3). This activation increases potassium efflux, causing hyperpolarization of the cell membrane.

Caption: (S)-Bethanechol activation of the M2 receptor and its downstream signaling.

Physiological Consequences of M2 Activation

The combined effects of cAMP reduction and potassium channel activation have profound physiological consequences, particularly in the cardiovascular system:

-

Negative Chronotropy: In the sinoatrial node, M2-mediated hyperpolarization and reduced cAMP levels slow the rate of diastolic depolarization, resulting in a decreased heart rate.

-

Negative Dromotropy: In the atrioventricular node, similar mechanisms slow the conduction of electrical impulses.

-

Negative Inotropy: In atrial myocytes, the reduction in PKA activity decreases calcium influx through L-type calcium channels, leading to a reduction in contractile force.

Section 2: (S)-Bethanechol's Mechanism at the M3 Receptor

The M3 muscarinic receptor is widely distributed in smooth muscle (e.g., gastrointestinal tract, bladder, bronchi), exocrine glands, and the endothelium of blood vessels.[1][4] It is the primary mediator of parasympathetic-induced smooth muscle contraction and glandular secretion.[2]

G-Protein Coupling and Canonical Signaling

Binding of (S)-Bethanechol to the M3 receptor induces a conformational change that promotes its coupling to G-proteins of the Gq/11 family.[4][6][7] Activation of Gαq leads to the stimulation of the membrane-bound enzyme phospholipase C (PLC).[4][6]

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers:[4]

-

Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+) into the cytosol.[6][8]

-

Diacylglycerol (DAG): A lipid molecule that remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca2+, activates protein kinase C (PKC).[8]

Caption: (S)-Bethanechol activation of the M3 receptor and its downstream signaling.

Physiological Consequences of M3 Activation

The sharp increase in intracellular calcium is the central event in M3-mediated responses. The Ca2+ ions bind to calmodulin, and this complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, initiating the cross-bridge cycling that results in smooth muscle contraction.[4]

Key physiological outcomes include:

-

Urinary Bladder Contraction: Activation of M3 receptors on the detrusor muscle increases its tone, promoting bladder emptying.[2][9][10] This is the primary therapeutic application of bethanechol.[11]

-

Increased GI Motility: M3 stimulation in the smooth muscle of the gastrointestinal tract increases tone and peristalsis.[1][2]

-

Glandular Secretion: M3 activation in exocrine glands (e.g., salivary, lacrimal, bronchial) stimulates secretions.

-

Vasodilation: In vascular endothelial cells, M3 activation leads to the production of nitric oxide (NO), which diffuses to adjacent smooth muscle cells, causing relaxation and vasodilation.[1][4]

Section 3: Receptor Potency and Functional Selectivity

While (S)-Bethanechol acts on both M2 and M3 receptors, its functional potency can vary. Understanding this profile is critical for predicting its net physiological effect in tissues where both receptor subtypes are co-expressed, such as the urinary bladder and gastrointestinal smooth muscle.[6][7]

Quantitative Agonist Potency

The potency of (S)-Bethanechol at different muscarinic receptor subtypes can be quantified by determining its EC50 value (the concentration that elicits 50% of the maximal response) in functional assays.

| Receptor Subtype | Agonist Potency (EC50) | Primary G-Protein |

| M1 | 35 µM | Gq/11 |

| M2 | M2 agonist activity in vitro | Gi/o |

| M3 | 14.5 µM | Gq/11 |

| M4 | 7 µM | Gi/o |

| M5 | 32 µM | Gq/11 |

| Data synthesized from Abcam (2024)[12] |

Note: A specific EC50 value for M2 was not provided in the source, but strong agonist activity is confirmed.

Functional Selectivity in Complex Tissues

In tissues like the urinary bladder, M2 receptors are significantly more abundant than M3 receptors (ratios of ~3:1 in humans).[7] However, the contractile response is mediated primarily by the M3 subtype.[7] This highlights a crucial concept: receptor number does not always equate to functional dominance. The M2 receptors in this tissue are thought to play a modulatory role, primarily by inhibiting sympathetically-driven (via β-adrenoceptors) adenylyl cyclase activity, thereby opposing smooth muscle relaxation.

Furthermore, studies have shown that bethanechol can act as a functionally selective agonist. In superior cervical ganglion neurons, bethanechol robustly activates the M2-mediated, membrane-delimited pathway (inhibition of Ca2+ currents) while having a very low potency for stimulating the M1-mediated, diffusible second-messenger pathway.[13] This suggests bethanechol can be an effective experimental tool for selectively activating M2 receptor signaling cascades in certain contexts.[13][14]

Section 4: Experimental Protocols for Mechanistic Characterization

To validate and quantify the interaction of (S)-Bethanechol with M2 and M3 receptors, standardized in-vitro assays are essential. The following protocols provide a framework for conducting such experiments.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of (S)-Bethanechol for M2 and M3 receptors. This is achieved by measuring how effectively it competes with a radiolabeled antagonist for receptor binding.

Causality: This assay directly measures the interaction at the receptor level. The use of a non-selective, high-affinity antagonist radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) ensures that binding to the entire muscarinic receptor population is measured. The displacement of this radioligand by the unlabeled agonist, (S)-Bethanechol, allows for the calculation of the agonist's affinity.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing either human M2 or M3 receptors (e.g., CHO or HEK293 cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add a constant amount of membrane preparation (e.g., 10-20 µg protein/well).

-

Add a constant concentration of the radioligand (e.g., [³H]-NMS at a concentration near its Kd value).

-

Add increasing concentrations of unlabeled (S)-Bethanechol (e.g., from 10⁻¹⁰ M to 10⁻³ M).

-

Total Binding Control: Include wells with only membranes and radioligand.

-

Non-Specific Binding (NSB) Control: Include wells with membranes, radioligand, and a high concentration of a non-selective antagonist (e.g., 1 µM Atropine) to saturate all receptors.[15]

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 2.5 hours).[15]

-

-

Separation and Quantification:

-

Rapidly separate bound from free radioligand by filtering the contents of each well through a glass fiber filter plate (e.g., using a cell harvester).[15][16] The receptors and bound radioligand are retained on the filter.

-

Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Allow filters to dry, then add scintillation cocktail and quantify the retained radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of (S)-Bethanechol.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of (S)-Bethanechol that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a radioligand competition binding assay.

Protocol 2: Functional Calcium Flux Assay (M3 Activation)

Objective: To measure the functional response to M3 receptor activation by quantifying changes in intracellular calcium concentration.

Causality: This assay directly measures the key downstream event of the Gq/11 pathway. The use of a calcium-sensitive fluorescent dye provides a real-time, quantitative readout of receptor activation, allowing for the determination of agonist potency (EC50) and efficacy.

Step-by-Step Methodology:

-

Cell Preparation:

-

Plate cells expressing the M3 receptor onto a black-walled, clear-bottom 96-well plate and grow to confluence.

-

-

Dye Loading:

-

Remove growth media and load cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Incubate according to the dye manufacturer's instructions (e.g., 30-60 minutes at 37°C) to allow for de-esterification of the dye within the cells.

-

Wash the cells gently with buffer to remove extracellular dye.

-

-

Assay Measurement:

-

Place the plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Establish a stable baseline fluorescence reading for each well.

-

Using the instrument's automated injection system, add varying concentrations of (S)-Bethanechol to the wells.

-

Immediately begin recording the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

-

Data Analysis:

-

For each concentration, determine the peak fluorescence response above the baseline.

-

Plot the peak response against the log concentration of (S)-Bethanechol.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax).

-

Conclusion

(S)-Bethanechol is a valuable pharmacological tool and therapeutic agent that operates through distinct, G-protein-mediated signaling pathways upon binding to M2 and M3 muscarinic receptors. Its activation of the Gi-coupled M2 receptor leads to the inhibition of adenylyl cyclase and activation of GIRK channels, resulting in inhibitory physiological effects such as bradycardia. Conversely, its stimulation of the Gq-coupled M3 receptor activates the phospholipase C pathway, leading to increased intracellular calcium and excitatory responses like smooth muscle contraction and glandular secretion. The clinical utility of (S)-Bethanechol in treating conditions like urinary retention is a direct consequence of its potent action at the M3 receptor. A thorough understanding of these divergent mechanisms, validated through robust experimental protocols, is fundamental for the continued development of targeted cholinergic therapeutics.

References

-

Bethanechol | C7H17N2O2+ | CID 2370 - PubChem. (n.d.). PubChem. [Link]

-

Braverman, A. S., Luthin, G. R., & Ruggieri, M. R. (1998). Muscarinic Acetylcholine Receptor Subtypes Mediating Urinary Bladder Contractility and Coupling to GTP Binding Proteins. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Fard, D. A., et al. (2022). Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology. International Journal of Molecular Sciences. [Link]

-

Bethanechol (oral route, subcutaneous route). (2025, February 1). Mayo Clinic. [Link]

-

RegisteredNurseRN. (2019, February 20). Bethanechol (Urecholine) Nursing Drug Card (Simplified) - Pharmacology [Video]. YouTube. [Link]

-

Gloge, A., et al. (1989). Binding of the S(+)- and R(-)-enantiomers of bethanechol to muscarinic receptors in jejunal smooth muscle, nasal mucosa, atrial and ventricular myocardium of the rat. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

Golan, D. E., et al. (2023). Bethanechol. In StatPearls. StatPearls Publishing. [Link]

-

Liu, L., & Rittenhouse, A. R. (2003). Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride. British Journal of Pharmacology. [Link]

-

Liu, L., & Rittenhouse, A. R. (2003). Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride. British Journal of Pharmacology. [Link]

-

Zholos, A. V., et al. (2000). Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine. British Journal of Pharmacology. [Link]

-

Dr. G Bhanu Prakash Animated Medical Videos. (2015, May 15). Bethanechol [Video]. YouTube. [Link]

-

Muscarinic Agonists and Antagonists. (2017, April 8). Basicmedical Key. [Link]

-

In Vitro Muscarinic Receptor Radioligand-Binding Assays. (2025, August 6). ResearchGate. [Link]

-

Wang, Z., et al. (2004). Functional M3 muscarinic acetylcholine receptors in mammalian hearts. British Journal of Pharmacology. [Link]

-

Functional Characterization of Muscarinic Receptors in Human Schwann Cells. (2020, September 11). PMC. [Link]

-

Bethanechol Remains the Preferred Drug in Suspected Underactive Bladder: Findings from Nation-Wide Prescription Analysis. (2021). Scientific Research Publishing. [Link]

-

M3 Muscarinic Acetylcholine Receptor Assay. (n.d.). Innoprot. [Link]

-

Regulation of Signal Transduction at M2 Muscarinic Receptor. (2025, August 10). ResearchGate. [Link]

-

Sandil, A., & Gupta, V. (2023). Muscarinic Agonists. In StatPearls. StatPearls Publishing. [Link]

-

Receptor Binding Assays. (n.d.). MilliporeSigma. [Link]

-

Activation of functional endogenous m3 muscarinic receptors evoked a... (n.d.). ResearchGate. [Link]

-

Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. (2013). PMC. [Link]

-

Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity. (2015). MDPI. [Link]

Sources

- 1. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Binding of the S(+)- and R(-)-enantiomers of bethanechol to muscarinic receptors in jejunal smooth muscle, nasal mucosa, atrial and ventricular myocardium of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Muscarinic Acetylcholine Receptor Subtypes Mediating Urinary Bladder Contractility and Coupling to GTP Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. innoprot.com [innoprot.com]

- 9. youtube.com [youtube.com]

- 10. Muscarinic Agonists and Antagonists | Basicmedical Key [basicmedicalkey.com]

- 11. Bethanechol (oral route, subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 12. Bethanechol chloride, Muscarinic receptor agonist (CAS 590-63-6) | Abcam [abcam.com]

- 13. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Introduction: Beyond the Racemate - The Significance of (S)-Bethanechol

An In-depth Technical Guide to the Pharmacological Profile of (S)-Bethanechol

Bethanechol, a synthetic choline ester, has been a known pharmacological agent since 1935, valued for its parasympathomimetic properties.[1][2] Structurally, it is the carbamic acid ester of β-methylcholine, a design that confers a critical advantage over the endogenous neurotransmitter acetylcholine: resistance to hydrolysis by cholinesterases.[1][3][4] This stability ensures a more prolonged duration of action, making it therapeutically useful.[5]

The core of bethanechol's structure lies in a chiral center at the β-carbon. Consequently, it exists as two stereoisomers: (S)-Bethanechol and (R)-Bethanechol. In drug development and pharmacological research, the evaluation of individual enantiomers is not merely an academic exercise; it is fundamental to understanding efficacy and safety.[] Biological systems, particularly receptors, are inherently chiral, leading to often profound differences in the activity between stereoisomers. This guide provides a detailed pharmacological profile of the (S)-enantiomer of bethanechol, the pharmacologically dominant isomer, offering a granular view of its receptor interactions, signaling mechanisms, and the experimental methodologies used for its characterization.

Muscarinic Receptor Binding Profile: Affinity and Selectivity

(S)-Bethanechol exerts its effects by acting as a direct agonist at muscarinic acetylcholine receptors (mAChRs), with little to no activity at nicotinic receptors.[1][3][7] There are five distinct subtypes of muscarinic receptors (M1-M5), each with unique tissue distributions and G-protein coupling preferences. Understanding the binding affinity of (S)-Bethanechol for each subtype is the first step in dissecting its pharmacological profile.

Studies have consistently shown that (S)-Bethanechol exhibits stereoselective binding to muscarinic receptors.[8] The (S)-enantiomer consistently demonstrates a higher binding affinity (lower Ki value) than the (R)-enantiomer across various tissues, including the jejunum, atrium, and ventricle.[8] While generally considered a non-selective muscarinic agonist, binding studies with recombinantly expressed human receptors have revealed a degree of selectivity, with a rank order of potency for binding often cited as M2 > M4 > M3 > M1.[9]

Table 1: Muscarinic Receptor Binding Affinities of Bethanechol

| Receptor Subtype | Tissue/System | Ligand | Affinity Metric (Value) | Source |

|---|---|---|---|---|

| Muscarinic (unspecified) | Rat Jejunum | (S)-Bethanechol | Ki: 1.4 µM | [8] |

| Muscarinic (unspecified) | Rat Jejunum | (R)-Bethanechol | Ki: 27 µM | [8] |

| M3 | Guinea-pig ileum | Bethanechol (racemate) | pKd: 4.9 (Kd: 12.6 µM) | [10] |

| M1, M2, M3, M4 | Recombinant CHO cells | Bethanechol (racemate) | 70-fold difference in IC50 between M1 and M2 |[9] |

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of binding affinity (Ki) is classically achieved through competitive radioligand binding assays. This protocol outlines a self-validating system for assessing the affinity of (S)-Bethanechol for a specific muscarinic receptor subtype (e.g., M3) expressed in a stable cell line.

Objective: To determine the inhibition constant (Ki) of (S)-Bethanechol at the human M3 muscarinic receptor.

Materials:

-

Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human M3 receptor.

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

-

Competitor: (S)-Bethanechol.

-

Positive Control: Atropine or another high-affinity unlabeled antagonist.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Scintillation Cocktail and Scintillation Counter .

-

Glass Fiber Filters (e.g., Whatman GF/B) and Cell Harvester .

Methodology:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Cell membranes + [3H]-NMS (at a concentration near its Kd).

-

Non-Specific Binding (NSB): Cell membranes + [3H]-NMS + a saturating concentration of atropine (e.g., 1 µM).

-

Competition Curve: Cell membranes + [3H]-NMS + increasing concentrations of (S)-Bethanechol (e.g., 10-9 M to 10-3 M).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). The choice of time and temperature must be validated to ensure equilibrium is reached without significant degradation of the receptor or ligands.

-

Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Quickly wash each filter with ice-cold assay buffer to remove any non-specifically trapped radioligand. The number and volume of washes should be optimized to maximize the signal-to-noise ratio.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (cpm) - Non-Specific Binding (cpm).

-

Plot the percentage of specific binding against the log concentration of (S)-Bethanechol.

-

Fit the data to a one-site competition model using non-linear regression (e.g., Prism) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Functional Activity and Signaling Cascades

Binding to a receptor is only part of the story; the true pharmacological effect is defined by the functional response elicited. (S)-Bethanechol is a full agonist at muscarinic receptors, meaning it binds to and activates them to produce a maximal physiological response.[1][11] Its clinical effects, such as increasing bladder detrusor muscle tone and promoting gastrointestinal motility, are direct consequences of this agonist activity.[12][13]

Muscarinic receptors couple to different G-proteins to initiate intracellular signaling:

-

M1, M3, M5 Receptors: Primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[14]

-

M2, M4 Receptors: Primarily couple to Gi/o proteins. This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of Gi/o can also directly modulate ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[9]

(S)-Bethanechol activates these pathways, with its effects on smooth muscle (bladder, GI tract) being largely mediated by Gq/11 activation via M3 receptors.[1] Interestingly, some research suggests bethanechol can be a useful tool to selectively activate M2-mediated, pertussis toxin (PTX)-sensitive pathways, as it has a lower potency for stimulating certain diffusible second messenger pathways compared to other agonists like oxotremorine-M.[9]

Table 2: Muscarinic Receptor Functional Potencies of Bethanechol

| Receptor Subtype | Assay Type | Potency Metric (Value) | Source |

|---|---|---|---|

| M1 | Functional Assay | EC50: 35 µM | [15] |

| M2 | In vitro agonist activity | - | [15] |

| M3 | Functional Assay | EC50: 14.5 µM | [15] |

| M4 | Functional Assay | EC50: 7 µM | [15] |

| M5 | Functional Assay | EC50: 32 µM |[15] |

Caption: Signaling pathways activated by (S)-Bethanechol.

Pharmacokinetic and Pharmacodynamic Profile

The clinical utility of a drug is dictated by its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties.

Pharmacokinetics (PK)

-

Absorption: Bethanechol is poorly absorbed from the gastrointestinal tract.[4] Oral administration requires significantly higher doses to achieve the same effect as a subcutaneous injection.[5] Effects after oral dosing typically appear within 30-90 minutes.[2][4]

-

Distribution: As a quaternary ammonium compound, bethanechol carries a permanent positive charge.[1] This feature prevents it from readily crossing the blood-brain barrier, thereby minimizing central nervous system side effects.[1][15]

-

Metabolism: A key feature of bethanechol is its resistance to hydrolysis by both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3][5] This is due to the steric hindrance provided by the β-methyl group and the replacement of the acetyl group with a more stable carbamoyl ester. This resistance is responsible for its comparatively long duration of action (approx. 1 hour for typical oral doses).[2]

-

Excretion: The precise metabolic fate and mode of excretion have not been fully elucidated.[4][5]

Pharmacodynamics (PD)

The primary pharmacodynamic effects of (S)-Bethanechol are consistent with widespread muscarinic receptor activation:

-

Urinary System: It increases the tone of the detrusor muscle of the urinary bladder and relaxes the trigone and sphincter muscles, leading to increased voiding pressure and bladder emptying.[7][12] This is the basis for its primary indication in treating non-obstructive urinary retention.[2][5][16]

-

Gastrointestinal System: It stimulates gastric and intestinal motility, increases resting lower esophageal sphincter pressure, and restores peristalsis.[4][12]

-

Other Effects: Other muscarinic effects include increased salivation, lacrimation, sweating, and bronchoconstriction.[12] These are typically considered side effects in its primary therapeutic contexts.

Conclusion

The pharmacological profile of (S)-Bethanechol is that of a potent, stereoselective, and direct-acting muscarinic agonist. Its activity is most pronounced at M2 and M4 receptors in binding assays, but its therapeutic effects are primarily driven by agonist action at M3 receptors in the bladder and GI tract. Its chemical structure, specifically the quaternary amine and carbamoyl ester, endows it with a favorable pharmacokinetic profile characterized by poor CNS penetration and a prolonged duration of action compared to acetylcholine. A thorough understanding of its interaction with specific muscarinic receptor subtypes and the resulting signaling cascades, as determined by the rigorous experimental protocols detailed herein, is essential for its rational use in therapy and as a tool for pharmacological research.

References

-

Buhl, T., Rodrigues de Miranda, J. F., Beld, A. J., Lambrecht, G., & Mutschler, E. (1987). Binding of the S(+)- and R(-)-enantiomers of bethanechol to muscarinic receptors in jejunal smooth muscle, nasal mucosa, atrial and ventricular myocardium of the rat. European Journal of Pharmacology, 140(2), 221–226. [Link]

-

Melchiorre, C., Gualtieri, F., Giannella, M., & Pigini, M. (1983). Relative potencies of the stereoisomers of bethanechol on muscarinic receptor. Il Farmaco; edizione scientifica, 38(7), 514–520. [Link]

-

National Center for Biotechnology Information. (n.d.). Bethanechol. In PubChem Compound Summary for CID 2370. Retrieved from [Link]

-

Pediatric Oncall. (n.d.). Bethanechol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). bethanechol [Ligand Id: 297] activity data from GtoPdb and ChEMBL. Retrieved from [Link]

-

Gauta, S., & Patel, P. (2023). Bethanechol. In StatPearls. StatPearls Publishing. [Link]

-

Shapiro, M. S., Loose, M. D., & Hounsgaard, J. (2002). Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride. Molecular and Cellular Neuroscience, 20(2), 305–320. [Link]

-

Basicmedical Key. (2017). Muscarinic Agonists and Antagonists. Retrieved from [Link]

-

Wikipedia. (n.d.). Bethanechol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Bethanechol. In StatPearls. Retrieved from [Link]

-

Healio. (2025). Bethanechol Chloride: Uses, Side Effects & Dosage. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is Bethanechol Chloride used for? Retrieved from [Link]

-

RxList. (n.d.). Bethanechol: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

-

Drugs.com. (n.d.). Bethanechol: Package Insert / Prescribing Information. Retrieved from [Link]

-

Gatti, G., & Lüllmann, H. (1978). Selectivity of bethanechol on muscarinic receptors. Journal of Pharmacy and Pharmacology, 30(6), 398–399. [Link]

-

Patsnap Synapse. (n.d.). Bethanechol Chloride - Drug Targets, Indications, Patents. Retrieved from [Link]

-

Dr.Oracle. (2025). What is the role of bethanechol in treating urinary retention? Retrieved from [Link]

-

YouTube. (2024). Structure | Synthesis | SAR #bethanechol #medicinalchemistry #gpat #niper #chemistry. Retrieved from [Link]

-

Gpatindia. (2020). BETHANECHOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Bethanechol Chloride? Retrieved from [Link]

-

precisionFDA. (n.d.). BETHANECHOL. Retrieved from [Link]

-

Medscape. (n.d.). Urecholine (bethanechol) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

-

PharmaCompass.com. (n.d.). Bethanechol | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). bethanechol | Ligand page. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. Bioorganic & Medicinal Chemistry, 25(17), 4749–4765. [Link]

-

Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. ETH Zurich. [Link]

-

Khan Academy. (2010). Chiral examples 1. YouTube. Retrieved from [Link]

-

Burford, N. T., et al. (2009). G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists. Journal of Pharmacology and Experimental Therapeutics, 331(3), 960–970. [Link]

-

MDPI. (2021). Synthesis and Characterization of Novel Bio-Chiral Dopants Obtained from Bio-Betulin Produced by a Fermentation Process. Molecules, 26(14), 4124. [Link]

-

Ben-Chaim, Y., et al. (2015). The mode of agonist binding to a G protein-coupled receptor switches the effect that voltage changes have on signaling. Science Signaling, 8(401), ra110. [Link]

Sources

- 1. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Bethanechol - Wikipedia [en.wikipedia.org]

- 4. Bethanechol Chloride: Uses, Side Effects & Dosage | Healio [healio.com]

- 5. drugs.com [drugs.com]

- 7. Muscarinic Agonists and Antagonists | Basicmedical Key [basicmedicalkey.com]

- 8. Binding of the S(+)- and R(-)-enantiomers of bethanechol to muscarinic receptors in jejunal smooth muscle, nasal mucosa, atrial and ventricular myocardium of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bethanechol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. BETHANECHOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 12. Bethanechol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 13. What is Bethanechol Chloride used for? [synapse.patsnap.com]

- 14. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bethanechol chloride, Muscarinic receptor agonist (CAS 590-63-6) | Abcam [abcam.com]

- 16. droracle.ai [droracle.ai]

(S)-Bethanechol muscarinic receptor subtype selectivity

An In-Depth Technical Guide to the Muscarinic Receptor Subtype Selectivity of (S)-Bethanechol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the muscarinic acetylcholine receptor (mAChR) subtype selectivity of (S)-bethanechol, a therapeutically significant parasympathomimetic agent. We delve into the fundamental signaling pathways of the five muscarinic subtypes (M1-M5) and present the available binding and functional data for (S)-bethanechol. This document is designed for researchers, scientists, and drug development professionals, offering not only a summary of the pharmacological profile but also detailed, field-proven experimental protocols for determining subtype selectivity. These methodologies are presented as self-validating systems, emphasizing the causal relationships behind experimental design to ensure robust and reproducible data generation.

Introduction to Muscarinic Receptors and (S)-Bethanechol

The Muscarinic Acetylcholine Receptor Family

Muscarinic acetylcholine receptors are a class of G-protein coupled receptors (GPCRs) that are fundamental to the function of the parasympathetic nervous system and also play significant roles within the central nervous system (CNS).[1] The family is comprised of five distinct subtypes, designated M1 through M5, each with unique tissue distribution, signaling mechanisms, and physiological roles. This diversity makes subtype-selective ligands highly sought after for therapeutic applications, as they offer the potential for targeted action with fewer side effects.

The Critical Role of Subtype Selectivity in Drug Development

The development of subtype-selective drugs is a cornerstone of modern pharmacology. For muscarinic agonists, selectivity is paramount. For instance, an agonist targeting M3 receptors in the bladder for urinary retention should ideally avoid significant activity at M2 receptors in the heart to prevent bradycardia.[2] Quantifying the selectivity of a compound requires a precise determination of its binding affinity (Ki) and functional potency (EC50) at each receptor subtype. This guide provides the experimental framework to make such determinations.

(S)-Bethanechol: A Choline Ester of Therapeutic Importance

Bethanechol is a synthetic choline ester and a direct-acting muscarinic agonist.[2] It is structurally resistant to hydrolysis by acetylcholinesterase, giving it a more prolonged duration of action than endogenous acetylcholine.[1] Its quaternary ammonium group limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system effects.[3] Clinically, its effects are most pronounced on the smooth muscle of the bladder and gastrointestinal tract, making it a valuable agent for treating non-obstructive urinary retention and neurogenic bladder.[4] These effects are primarily mediated through the M3 receptor subtype. The commercially available and physiologically active form is the (S)-enantiomer, which exhibits greater affinity for muscarinic receptors than its (R)-counterpart.

Muscarinic Receptor Signaling Pathways

Understanding the distinct downstream signaling cascades initiated by muscarinic receptor subtypes is essential for designing and interpreting functional assays. The five subtypes are broadly divided into two major signaling families based on their G-protein coupling.

Gq-Coupled Receptors: M1, M3, and M5

The M1, M3, and M5 subtypes primarily couple to G-proteins of the Gq/11 family. Agonist binding to these receptors initiates a cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in intracellular Ca2+ is the key signaling event measured in functional assays for these subtypes.

Gi-Coupled Receptors: M2 and M4

The M2 and M4 subtypes couple to G-proteins of the Gi/o family. The "i" stands for inhibitory. When an agonist activates these receptors, the α-subunit of the Gi protein inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[5] Functional assays for these subtypes are therefore designed to measure this reduction in cAMP levels.

(S)-Bethanechol Subtype Selectivity Profile

The selectivity of a ligand is defined by its relative binding affinity (Ki) and functional potency (EC50 or IC50) across different receptor subtypes. While comprehensive peer-reviewed data for the binding affinity of the specific (S)-enantiomer of bethanechol across all five subtypes is limited, functional data and qualitative binding studies provide a clear picture of its pharmacological profile.

Binding Affinity Profile

Functional Potency Profile

Functional assays measure the biological response resulting from receptor activation. The EC50 value represents the concentration of an agonist that produces 50% of the maximal response. The following table summarizes the functional potency of bethanechol at four of the five human muscarinic receptor subtypes.

| Receptor Subtype | G-Protein Coupling | Agonist Functional Potency (EC50) | Source |

| M1 | Gq | 35 µM | Abcam[3] |

| M2 | Gi | Agonist activity confirmed in vitro | Abcam[3] |

| M3 | Gq | 14.5 µM | Abcam[3] |

| M4 | Gi | 7 µM | Abcam[3] |

| M5 | Gq | 32 µM | Abcam[3] |

| Note: The specific enantiomer was not specified for the EC50 values provided by the commercial supplier. |

Discussion of Selectivity

The functional data aligns with the qualitative binding profile, indicating that bethanechol is not a highly selective muscarinic agonist but does exhibit a discernible preference. It is most potent at the M4 receptor, followed by the M3, M5, and M1 subtypes. This profile, showing activity across multiple subtypes, explains both its primary therapeutic effects (M3-mediated) and potential side effects. The relatively higher potency at M3 compared to M1 receptors is consistent with its clinical utility in stimulating bladder and GI smooth muscle with less impact on M1-mediated CNS and gastric functions at therapeutic doses.[1]

Experimental Workflows for Determining Subtype Selectivity

To rigorously define the subtype selectivity of a compound like (S)-bethanechol, a series of standardized binding and functional assays must be performed. The general workflow involves expressing each receptor subtype in a stable cell line, followed by assays to measure affinity and functional potency.

Radioligand Binding Assays: Affinity Determination

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[8] A competition binding assay is used to determine the Ki of an unlabeled ligand (e.g., (S)-bethanechol) by measuring its ability to displace a radiolabeled ligand of known affinity.

Protocol: [³H]-N-Methylscopolamine ([³H]-NMS) Competition Binding Assay

-